Ugibohlin

描述

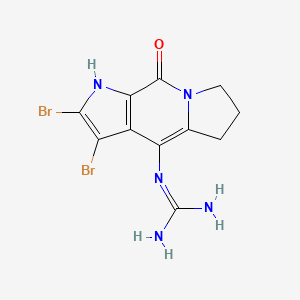

Structure

3D Structure

属性

分子式 |

C11H11Br2N5O |

|---|---|

分子量 |

389.05 g/mol |

IUPAC 名称 |

2-(2,3-dibromo-9-oxo-1,5,6,7-tetrahydropyrrolo[2,3-f]indolizin-4-yl)guanidine |

InChI |

InChI=1S/C11H11Br2N5O/c12-6-5-7(17-11(14)15)4-2-1-3-18(4)10(19)8(5)16-9(6)13/h16H,1-3H2,(H4,14,15,17) |

InChI 键 |

WNFGJYRDKBZYOI-UHFFFAOYSA-N |

规范 SMILES |

C1CC2=C(C3=C(C(=O)N2C1)NC(=C3Br)Br)N=C(N)N |

同义词 |

ugibohlin |

产品来源 |

United States |

Isolation and Spectroscopic Structure Elucidation of Ugibohlin

Source Organism and Collection Context

The investigation into novel marine metabolites often begins with the identification and collection of marine organisms known to produce a diverse array of secondary compounds.

Axinella carteri as the Biogenic Origin

Ugibohlin was isolated from the marine sponge Axinella carteri (Dendy, 1889) researchgate.netacs.orgnih.gov. Axinella carteri is classified within the class Demospongiae, order Halichondrida, and family Axinellidae acs.orgmarinespecies.org. Sponges of the genus Axinella, along with other genera such as Agelas, Acanthella, Pseudaxinyssa, and Hymeniacidon, are known to be characteristic sources of bromopyrrole alkaloids, the class of compounds to which this compound belongs researchgate.netacs.org.

Geographical and Ecological Context of Collection

The specimen of Axinella carteri from which this compound was first isolated was collected in the Philippines researchgate.netacs.orgnih.gov. Specifically, the collection took place on a reed slope of Talakanen Island in March 1992 acs.org. The sponge was described as having a bright orange color acs.org. Axinella carteri has a wider distribution, found from the Red Sea to Australia, and can be found in various depths and habitats, including soft or hard substrates, protected vertical walls, or shallow and dark environments marinespecies.orgwikipedia.org.

Methodological Approaches to Isolation from Biological Matrices

The isolation of secondary metabolites like this compound from complex biological matrices such as sponge tissue requires a series of extraction and purification steps. A fresh freeze-dried sample of Axinella carteri was used for the isolation of this compound acs.org.

The initial step involved suspending the freeze-dried sponge material in an excess amount of dichloromethane (B109758) overnight acs.org. The solvent was then discarded acs.org. Following this, the Axinella residue was resuspended in excess methanol (B129727) for further overnight soaking acs.org. The resulting solvent mixture was then dried in vacuo to yield a reddish-brown oil acs.org.

This crude oil extract was then subjected to further purification using semipreparative reversed-phase High-Performance Liquid Chromatography (HPLC) acs.org. The specific column used was an Alltech Alltima C18 column (1.0 × 25.0 cm, 5 µM) acs.org. Elution was performed using a gradient system of acetonitrile (B52724) and 0.01% trifluoroacetic acid (TFA) acs.org. Detection of compounds was carried out at a wavelength of 210 nm acs.org. A fraction collected between 43 and 44 minutes from this HPLC separation afforded this compound as an amorphous white solid acs.org. The yield reported was 3.0 mg from 10 g of freeze-dried sponge acs.org.

Advanced Spectroscopic Techniques for Structural Determination

The determination of the precise molecular structure of a novel natural product like this compound relies heavily on advanced spectroscopic techniques.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy Applications

High-field 2D NMR spectroscopy played a crucial role in the structure elucidation of this compound researchgate.netacs.orgnih.gov. 2D NMR experiments provide correlations between different nuclei based on their interactions, offering detailed information about the connectivity and spatial arrangement of atoms within the molecule manchester.ac.ukucsb.edu.

Key 2D NMR techniques employed in the structural analysis of this compound included ¹H-¹H COSY, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) researchgate.netacs.orgnih.gov. These experiments provide complementary information that, when interpreted together, allows for the full assignment of nuclear resonances and the construction of the molecular skeleton researchgate.netacs.orgnih.govresearchgate.net.

¹H-¹H COSY Spectroscopy

The ¹H-¹H COSY (Correlation Spectroscopy) experiment is a fundamental 2D NMR technique used to identify protons that are coupled to each other through bonds rsc.org. In a COSY spectrum, cross-peaks appear at the intersection of the chemical shifts of two coupled protons rsc.org. The presence of a cross-peak indicates that the corresponding protons are within a few bonds of each other, typically two or three bonds rsc.org.

Analysis of the ¹H-¹H COSY spectrum of this compound provided critical information about the connectivity of the proton network within the molecule researchgate.netacs.orgnih.gov. By following the correlations observed in the COSY spectrum, researchers could piece together chains of connected protons, which in turn helped to establish the structural fragments of this compound researchgate.netacs.orgnih.gov. This information, combined with data from other NMR experiments like HSQC (correlating protons to the carbons they are directly attached to) and HMBC (showing correlations between protons and carbons separated by two or three bonds), allowed for the complete assignment of the ¹H and ¹³C NMR signals and the determination of this compound's planar structure researchgate.netacs.orgnih.gov.

Detailed ¹H and ¹³C NMR data for this compound have been reported and are crucial for its identification and characterization researchgate.netacs.org. A summary of typical NMR data for this compound is presented in the table below, based on reported findings:

| Position | δ¹H (ppm) | δ¹³C (ppm) | Multiplicity (¹H) |

| CH₂ | ~21.2 | ||

| CH₂ | ~28.4 | ||

| CH₂ | ~44.7 | ||

| C (sp²) | ~82.3 | ||

| C (sp²) | ~97.8 | ||

| C (sp²) | ~102.8 | ||

| C (sp²) | ~104.6 | ||

| C (sp²) | ~123.1 | ||

| C (sp²) | ~127.6 | ||

| C (sp²) | ~142.8 | ||

| C (sp²) | ~151.9 | ||

| C (sp²) | ~157.7 |

Note: The ¹H chemical shifts vary depending on the specific proton and solvent used. The ¹³C chemical shifts provide information about the carbon skeleton and functional groups. researchgate.netacs.org

This compound showed pseudomolecular ion peaks at m/z 388, 390, and 392 in a 1:2:1 ratio in its ESI mass spectrum, consistent with the presence of two bromine atoms researchgate.netacs.org. High-resolution electrospray ionization mass spectrometry (HRESIMS) confirmed a molecular formula of C₁₁H₁₂Br₂N₅O₂ researchgate.netacs.org. The ¹³C NMR spectrum exhibited 11 signals, corresponding to three methylenes and eight fully substituted sp² carbons researchgate.netacs.org. Comparison of the ¹H and ¹³C NMR data of this compound with that of the known compound dibromoisophakellin (B34506) was also a key step in the structure elucidation, highlighting differences that indicated this compound's unique seco-isophakellin structure researchgate.netacs.org.

Table 1: Characteristic Spectroscopic Data for this compound

| Property | Value | Method/Observation | Source |

| Molecular Formula | C₁₁H₁₂Br₂N₅O₂ | HRESIMS | researchgate.netacs.org |

| ESI-MS (m/z) | 388, 390, 392 (1:2:1 ratio) | ESI Mass Spectrometry | researchgate.netacs.org |

| Appearance | Amorphous white solid | Visual Observation | acs.org |

| UV (MeOH) λmax | 208, 240, 242, 269 nm | UV Spectroscopy | acs.org |

| IR (KBr) νmax | 3160, 1661, 1601, 1580 cm⁻¹ | IR Spectroscopy | acs.org |

| ¹³C NMR Signals | 11 (3 methylenes, 8 sp² carbons) | ¹³C NMR Spectroscopy | researchgate.netacs.org |

| ¹H & ¹³C NMR Data | Similar to dibromoisophakellin, with key differences | NMR Spectroscopy | researchgate.netacs.org |

Table 2: Partial ¹H and ¹³C NMR Data for this compound (Selected Signals)

| Position | δ¹H (ppm) | δ¹³C (ppm) |

| CH₂-a | ~21.2 | |

| CH₂-b | ~28.4 | |

| CH₂-c | ~44.7 | |

| C-a (sp²) | ~82.3 | |

| C-b (sp²) | ~97.8 | |

| C-c (sp²) | ~102.8 | |

| C-d (sp²) | ~104.6 | |

| C-e (sp²) | ~123.1 | |

| C-f (sp²) | ~127.6 | |

| C-g (sp²) | ~142.8 | |

| C-h (sp²) | ~151.9 | |

| C-i (sp²) | ~157.7 |

Note: Specific proton assignments and multiplicities would require access to the full NMR spectra and detailed analysis tables from the original research. researchgate.netacs.org

HSQC and HMBC Spectroscopic Interpretations

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are powerful 2D NMR techniques used in structure elucidation to determine correlations between protons and carbons. HSQC experiments reveal one-bond correlations between a proton and the carbon directly attached to it. HMBC experiments, on the other hand, provide information about long-range correlations, typically between protons and carbons that are separated by two or three bonds. These correlations are crucial for piecing together the carbon skeleton and the connectivity of different parts of the molecule.

In the case of this compound, the interpretation of HSQC and HMBC spectra was fundamental in establishing the connectivity between its atoms. These 2D NMR data, in conjunction with other spectroscopic information like 1H and 13C NMR, allowed researchers to map the proton-carbon framework and identify key structural fragments.

Revised Chemical Shift Assignments and Structural Correlations

During the structure elucidation process, chemical shift assignments from NMR spectra play a critical role in identifying the types of carbons and protons present and their electronic environments. In some cases, initial assignments may require revision as more comprehensive spectroscopic data becomes available or as comparisons are made with related known compounds.

For this compound, revised chemical shift assignments were particularly relevant when comparing its NMR data to that of dibromoisophakellin, its cyclic derivative. Differences in the 13C NMR spectrum of this compound compared to dibromoisophakellin, specifically the presence of two nonprotonated sp2 resonances instead of signals for a methine and a quaternary carbon, were key indicators of the structural differences between the two compounds. These revised assignments and the resulting structural correlations provided crucial evidence supporting this compound's open-chain, or "seco," nature compared to the cyclic structure of dibromoisophakellin.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to determine the precise mass-to-charge ratio (m/z) of an ion, which allows for the accurate determination of its elemental composition and molecular formula. Unlike low-resolution mass spectrometry, HRMS can distinguish between ions with very similar nominal masses but different elemental compositions.

For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was employed to confirm its molecular formula. The HRESIMS data showed pseudomolecular ion peaks with a characteristic isotopic pattern (1:2:1 ratio for m/z 388, 390, and 392), indicative of the presence of two bromine atoms. The accurate mass measurement obtained from HRESIMS confirmed the molecular formula of this compound as C₁₁H₁₂Br₂N₅O₂.

An interactive table demonstrating the theoretical isotopic distribution for the confirmed molecular formula of this compound (C₁₁H₁₂Br₂N₅O₂) would typically show peaks corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br), along with the isotopes of other elements present. The natural abundance of ⁷⁹Br is approximately 50.69%, and that of ⁸¹Br is approximately 49.31%. For a molecule with two bromine atoms, this results in three main isotopic peaks corresponding to [M+2x⁷⁹Br], [M+⁷⁹Br+⁸¹Br], and [M+2x⁸¹Br], with theoretical relative intensities close to a 1:2:1 ratio, as observed in the ESI mass spectrum of this compound.

Elucidation of the Dibromo-seco-isophakellin Skeleton

The combined spectroscopic data, particularly the NMR connectivity information from HSQC and HMBC and the molecular formula from HRMS, led to the elucidation of this compound as a dibromo-seco-isophakellin. The term "dibromo" indicates the presence of two bromine atoms, which was supported by the HRMS isotopic pattern. "Isophakellin" refers to a known class of marine alkaloids with a specific tricyclic skeleton. The term "seco" indicates that this compound is a "开环" (seco) or ring-opened derivative of isophakellin (B1165987) or a related cyclic structure like dibromoisophakellin.

The spectroscopic evidence clearly showed that this compound lacked the cyclic structure of dibromoisophakellin. Specifically, the ¹³C NMR differences, such as the presence of sp² carbons at positions that are part of a ring in dibromoisophakellin, indicated that a bond had been cleaved. The signal assignments based on HSQC and HMBC correlations confirmed the linear arrangement of atoms in the seco portion of the molecule, consistent with a dibromo-seco-isophakellin skeleton. This elucidated skeleton features a brominated pyrrole (B145914) ring connected to a chain containing a guanidine (B92328) moiety, characteristic of this class of marine alkaloids.

Compound Names and PubChem CIDs

Structural Relationships and Analogues of Ugibohlin

Comparative Analysis with Related Bromopyrrole Alkaloids

Ugibohlin exhibits structural similarities and differences when compared to other bromopyrrole alkaloids, particularly dibromoisophakellin (B34506) and dibromocantharelline.

Relationship to Dibromoisophakellin and Dibromocantharelline

This compound has been identified as a new metabolite isolated from the marine sponge Axinella carteri, alongside its known cyclic derivative, dibromoisophakellin. researchgate.net The synthesis of this compound was previously reported to be achievable from the conversion of presynthesized rac-dibromoisophakellin under acidic conditions. digitellinc.com This suggests a close structural relationship, with this compound potentially being a seco- (ring-opened) form of dibromoisophakellin. archive.org Dibromoisophakellin and dibromocantharelline are described as enantiomers of each other. researchgate.net The 13C NMR spectrum of this compound differs from that of dibromoisophakellin and dibromocantharelline, showing distinct signals for nonprotonated sp2 carbons, unlike the methine carbon signals present in the cyclic analogues. researchgate.net

Position within the Pyrrole-Imidazole Alkaloid Family

This compound is categorized as a pyrrole-guanidine natural product and a marine metabolite. digitellinc.comdigitellinc.com These compounds contain a tricyclic core, specifically a 1,5,6,7-tetrahydro-9H-pyrrolo[2,3-f]indolizin-9-one structure, which is common to many biologically active bromopyrrole alkaloids. digitellinc.comdigitellinc.com Pyrrole-imidazole alkaloids (PIAs) represent a significant class of secondary metabolites found exclusively in marine sponges. nih.gov This family encompasses a wide range of structural complexity, from simple, achiral monomers like oroidin (B1234803) to complex multimeric structures. nih.gov this compound, along with 4-debromothis compound and 5-debromothis compound, are described as marine metabolites containing this common tricyclic core. digitellinc.comdigitellinc.com The biosynthesis of monomeric PIAs is understood to originate from proline and lysine (B10760008), leading to various skeletons including the this compound type, which features a 5/6/5 tricyclic system. mdpi.com

Identification of Naturally Occurring Debromougibohlins

Naturally occurring analogues of this compound with fewer bromine atoms have been identified. 4-Debromothis compound and 5-debromothis compound are pyrrole-guanidine natural products that are marine metabolites. digitellinc.comdigitellinc.com These compounds share the same tricyclic ABC core as this compound but differ in the position and number of bromine atoms on the pyrrole (B145914) ring. digitellinc.com These debrominated analogues were isolated from a marine sponge of the genus Dictyonella. mdpi.comnih.govacs.org

Biosynthetic Hypotheses and Pathways of Ugibohlin

Proposed Biogenetic Precursors and Key Intermediates

The biosynthesis of complex PIAs is widely accepted to originate from simpler, linear monomers. nih.govrsc.org These foundational molecules are assembled and subsequently undergo a series of oxidative transformations and cyclizations to generate the vast structural diversity observed in this alkaloid family. acs.orgnih.gov

Oroidin (B1234803) is considered a central precursor to virtually all pyrrole-imidazole alkaloids. nih.govnih.gov It is the most abundant PIA and possesses the characteristic 4,5-dibromopyrrole-2-carboxamide unit linked to a 2-aminoimidazole moiety. nih.gov Its structural analogue, dihydrooroidin, in which the double bond of the propenyl linker is saturated, is also a key proposed intermediate. The widely accepted hypothesis posits that these simpler molecules serve as the primary building blocks for more complex, polycyclic members of the family through various cyclization strategies. rsc.orgacs.org For instance, a "biomimetic" synthesis of dibromophakellin, a related cyclized monomer, was achieved through the oxidative cyclization of 9,10-dihydrooroidin, lending strong support to its role as a plausible biosynthetic intermediate. acs.orgnih.gov

| Compound | Role in Biosynthesis | Key Structural Features |

| Oroidin | Primary biogenetic precursor of the PIA family. nih.govnih.gov | 4,5-dibromopyrrole-2-carboxamide linked to a 2-aminoimidazole via a propenyl chain. nih.gov |

| Dihydrooroidin | Key intermediate; precursor to cyclized monomers. acs.orgnih.gov | Saturated alkyl chain linking the pyrrole (B145914) and imidazole (B134444) moieties. |

Enzymatic Transformations and Halogenation Mechanisms

The transformation of linear precursors like oroidin into cyclized structures and the characteristic bromination of the pyrrole ring are presumed to be enzyme-mediated processes. The halogenation of the pyrrole nucleus, a key feature of many PIAs, is likely catalyzed by haloperoxidase enzymes. These enzymes typically utilize hydrogen peroxide to generate an electrophilic halogen species, which then reacts with electron-rich substrates like the pyrrole ring. nih.gov Both heme iron-dependent and vanadium-dependent haloperoxidases are known to perform such reactions in marine organisms. nih.gov

Further oxidative transformations, particularly the carbon-carbon bond formations required for cyclization, are hypothesized to be catalyzed by metalloenzymes. nih.gov Evidence from cell-free enzyme preparations from Agelas sponges suggests that oxidoreductases, possibly containing iron, catalyze oxidative coupling reactions that lead to the dimerization and cyclization of PIA monomers. nih.gov These enzymatic processes provide the structural complexity that diversifies the PIA family.

Putative Biosynthetic Relationship to Dibromoisophakellin (B34506)

Ugibohlin is not thought to be biosynthesized directly from linear precursors but is instead considered a seco-derivative of a pre-existing cyclic alkaloid. A direct chemical relationship has been established between this compound and dibromoisophakellin. The first synthesis of this compound was achieved through the ring opening of dibromoisophakellin. This transformation strongly suggests that dibromoisophakellin is the direct precursor to this compound.

Dibromoisophakellin itself is part of the phakellin family of tetracyclic PIAs, which are understood to be derived from the oxidative cyclization of oroidin or its derivatives. researchgate.net Therefore, the biosynthetic pathway is hypothesized to proceed from oroidin/dihydrooroidin to dibromophakellin/dibromoisophakellin, which can then be converted to this compound.

| Precursor | Product | Transformation Type | Supporting Evidence |

| Oroidin / Dihydrooroidin | Dibromophakellin / Dibromoisophakellin | Enzymatic Oxidative Cyclization | Biomimetic synthesis from dihydrooroidin. acs.orgresearchgate.net |

| Dibromoisophakellin | This compound | Ring Opening of Cyclic Guanidine (B92328) | Laboratory synthesis of this compound from dibromoisophakellin. |

Investigation of Biosynthetic Artifacts versus True Natural Products

The question of whether this compound is a true, genetically encoded natural product or an artifact formed during the extraction and isolation process is a critical aspect of its chemistry. Evidence strongly points towards the latter. The formation of a related compound, N-methylthis compound, via the ring opening of its cyclic guanidine precursor under acidic conditions led researchers to suggest that this compound itself may be an artifact of the isolation procedure. researchgate.net

Natural product chemists are often challenged by chemically reactive metabolites that can undergo facile transformations when exposed to changes in pH, temperature, or solvents during extraction and chromatography. rsc.org The proposed conversion of dibromoisophakellin, which contains a cyclic guanidine moiety, into the linear guanidine structure of this compound is a chemically plausible reaction under the acidic conditions often used in alkaloid isolation. This suggests that this compound may not be present in the living sponge but is instead formed from its stable cyclic precursor after collection and processing.

Chemical Synthesis and Analog Preparation of Ugibohlin

Early Synthetic Efforts and Methodological Challenges

Initial synthetic work towards Ugibohlin was closely linked to the synthesis of related pyrrole-aminoimidazole alkaloids. A significant breakthrough was the first synthesis of this compound reported by Lindel in 2009, which was achieved through the conversion of presynthesized racemic dibromoisophakellin (B34506) under acidic conditions digitellinc.com. This approach highlighted a key strategy for obtaining the this compound scaffold.

However, the synthesis of this compound and its analogs is not without significant hurdles. Key methodological challenges that chemists have faced include:

Regioselective Bromination: A major challenge lies in the regioselective bromination of the 1,5,6,7-tetrahydro-9H-pyrrolo[2,3-f]indolizin-9-one tricycle digitellinc.com. Specifically, achieving the desired bromine substitution pattern on the pyrrole (B145914) ring is difficult, as bromination at other positions can be competitive digitellinc.com.

Introduction of the Guanidyl Moiety: The introduction of the guanidyl group at the C-4 position of the central pyridone ring presents a considerable obstacle. C-4 aminated species are prone to auto-oxidation, which can lead to the formation of undesired α-hydroxy ketones digitellinc.com.

Core Tricycle Synthesis: The construction of the tricyclic ABC core, a common feature in many biologically active bromopyrrole alkaloids, has been a central focus of previous synthetic reports digitellinc.com.

These challenges have spurred the development of various synthetic strategies to achieve the total synthesis of this compound and its derivatives.

Total Synthesis Approaches to the this compound Core

The total synthesis of the this compound core has been approached through various strategies, primarily focusing on the efficient construction of the characteristic tricyclic system and the strategic introduction of key functional groups.

The pyrrolo[2,3-f]indolizin-9-one tricyclic core is a key structural motif in this compound and related alkaloids. Synthetic strategies have centered on the assembly of this core structure. One notable approach involves the use of a dibromopyrrole trichloroketone, which can be converted in several steps to a tricyclic dibromoacylenamide via an acid-catalyzed Friedel–Crafts alkylation and subsequent elimination nih.gov.

| Starting Material | Key Intermediate | Reaction Type | Ref. |

| 2-(trichloroacetyl)pyrrole | Dibromopyrrole trichloroketone | Halogenation | nih.gov |

| Dibromopyrrole trichloroketone | Tricyclic dibromoacylenamide | Friedel–Crafts alkylation/Elimination | nih.gov |

Regioselective functionalization is crucial for the successful synthesis of this compound, particularly for the introduction of the guanidyl moiety and the correct bromination pattern. A key strategy to control regioselectivity involves the careful protection of the pyrrole nitrogen. This protection is necessary to enhance the nucleophilicity at the C-4 position of the pyridone ring, thereby enabling the introduction of the guanidyl group digitellinc.com. A late-stage selective bromination of the pyrrole is also envisioned to achieve the desired bromine substitution digitellinc.com.

| Position | Desired Functional Group | Strategy | Challenge | Ref. |

| C-4 (Pyridone) | Guanidyl Moiety | Protection of pyrrole nitrogen to increase C-4 nucleophilicity | Facile auto-oxidation of C-4 aminated species | digitellinc.com |

| Pyrrole Ring | Bromine | Late-stage selective bromination | Control of regioselectivity | digitellinc.com |

Key Stepologies in this compound Synthesis

Several key reaction types are central to the synthesis of this compound. These include ring-opening reactions of related alkaloids and methods for introducing and manipulating the critical guanidyl moiety.

The first reported synthesis of this compound utilized a ring-opening reaction of dibromoisophakellin researchgate.net. This transformation was achieved under strongly acidic conditions (6M aqueous HCl) nih.gov. It has been proposed that this ring cleavage proceeds through a guanidinium (B1211019) ion intermediate, leading to an N-acyl iminium species followed by elimination to yield the this compound structure nih.gov. This serendipitous discovery also suggests that this compound may be an artifact of isolation when using acidic conditions for the purification of isophakellins nih.gov.

| Precursor | Reagent | Key Intermediate | Product | Ref. |

| Dibromoisophakellin | 6M aqueous HCl | Guanidinium ion, N-acyl iminium species | This compound | nih.govresearchgate.net |

| Boc-protected N-methyldibromoisophakellin | Trifluoroacetic acid (TFA) | Guanidinium ion, N-acyl iminium species | N-methylthis compound | nih.gov |

The introduction of the guanidyl moiety is a critical and challenging step in the synthesis of this compound. The challenge lies in introducing a suitable amino group at the C-4 position of the pyridone ring, which is susceptible to auto-oxidation digitellinc.com. One strategy to overcome this is to carefully protect the pyrrole nitrogen to facilitate a regioselective substitution at the C-4 position of the pyridone ring, enabling the potential introduction of the guanidyl moiety digitellinc.com. Further research is focused on developing robust methods for the direct and efficient installation of the guanidyl group to complete the total synthesis of this compound and its debromo-analogs digitellinc.com.

| Challenge | Proposed Solution |

| Auto-oxidation of C-4 aminated species | Regioselective substitution facilitated by protection of the pyrrole nitrogen |

| Efficient introduction of the guanidyl group | Development of novel guanidinylating agents and reaction conditions |

Challenges in Pyrrole Ring Bromination Regioselectivity

A significant hurdle in the total synthesis of this compound and related bromopyrrole alkaloids is the controlled, regioselective bromination of the pyrrole ring. The pyrrole core is susceptible to electrophilic substitution, but directing the bromine atoms to the desired positions with high selectivity is non-trivial.

Electrophilic bromination of pyrrole derivatives that contain a carbonyl substituent at the C-2 position typically yields a mixture of isomers, primarily the 4- and 5-brominated products. In many cases, the 4-bromo isomer is the favored product. researchgate.net This lack of regioselectivity complicates the synthetic route, often leading to lower yields of the desired intermediate and necessitating challenging purification steps.

To overcome this, substrate-controlled methods have been explored. For instance, the use of specific brominating agents and reaction conditions can influence the regiochemical outcome. One approach involves the use of tetrabutylammonium tribromide (TBABr3) with pyrrole-2-carboxamide substrates, which has been shown to favor the formation of the 5-brominated product in a ratio of up to >10:1. researchgate.net

| Bromination Method | Predominant Isomer | Isomer Ratio (5-bromo : 4-bromo) | Reference |

| General Electrophilic Bromination | 4-bromo | Varies (often favors 4-position) | researchgate.net |

| Tetrabutylammonium Tribromide (TBABr3) | 5-bromo | Up to >10:1 | researchgate.net |

Achieving the correct bromination pattern is crucial as the bromine atoms are integral to the structure and likely the biological activity of this compound.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogs and derivatives of this compound is a key area of research for understanding its structure-activity relationship.

Synthesis of Debromougibohlins

Debromougibohlins represent a class of this compound analogs that lack one or more bromine atoms. Despite the interest in these compounds for biological evaluation, the total synthesis of debromougibohlins has not yet been reported in the scientific literature as of 2021. ewochem.org The synthesis of the tricyclic ABC core of this compound has been a primary focus, as this structure is central to other complex bromopyrrole alkaloids. ewochem.org

Preparation of N-Methylated Derivatives

The preparation of N-methylated derivatives of this compound can provide valuable insights into the role of the amine functionalities in its biological activity. While specific methods for the N-methylation of this compound itself are not detailed in the available literature, general methods for the N-methylation of secondary amines in complex heterocyclic systems can be applied.

A common strategy involves a three-step procedure:

Sulfonylation: Protection of the amine with a suitable sulfonating agent, such as o-nitrobenzenesulfonyl chloride (o-NBS-Cl). nih.gov

Methylation: Introduction of the methyl group using a methylating agent like dimethyl sulfate or methyl iodide.

Desulfonylation: Removal of the protecting group to yield the N-methylated product.

This process is often compatible with solid-phase peptide synthesis (SPPS) strategies and can be optimized to reduce reaction times. nih.gov

| Step | Reagents | Purpose |

| 1. Sulfonylation | o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) | Protection of the secondary amine. |

| 2. Methylation | Dimethyl sulfate or Methyl iodide | Introduction of the methyl group. |

| 3. Desulfonylation | Thiolysis (e.g., with thiophenol) | Removal of the o-NBS protecting group. |

The application of such methods to the this compound scaffold would likely yield its N-methylated derivatives, allowing for further biological investigation.

Evaluation of Synthetic Route Efficiency and Scalability

There is limited information available in the public domain regarding the detailed evaluation of the efficiency and scalability of the synthetic routes to this compound. The reported synthesis by the Lindel group in 2009 involved the conversion from racemic dibromoisophakellin under acidic conditions. ewochem.org

The development of a scalable synthesis is a significant challenge for complex natural products like this compound. Key considerations for scalability include:

The number of synthetic steps.

The cost and availability of starting materials and reagents.

The ease of purification at each step.

The safety of the chemical transformations on a large scale.

Further research and development would be necessary to optimize the existing synthetic strategies or to develop new, more efficient routes to enable the production of this compound and its analogs in larger quantities for extensive biological studies.

Ecological and Chemoecological Perspectives of Ugibohlin

Role of Bromopyrrole Alkaloids in Marine Organism Interactions

Bromopyrrole alkaloids are characteristic secondary metabolites predominantly found in marine sponges belonging to several genera, including Agelas, Axinella, Acanthella, Pseudaxinyssa, and Hymeniacidon. researchgate.netnih.govctdbase.org These compounds are considered to be taxon-specific and can function as chemical markers for these phylogenetically related sponges. ctdbase.org

Research indicates that bromopyrrole alkaloids serve multiple ecological roles in marine environments. A well-established function is their role in chemical defense against predators, particularly fish. ctdbase.org Studies on Agelas species, for instance, have shown that bromopyrrole alkaloids like oroidin (B1234803) and sceptrin (B1680891) are associated with sponge cells and act as a chemical defense mechanism against predatory fish. ctdbase.org Beyond deterring predation, these compounds have also demonstrated activity against marine bacteria, suggesting potential roles in preventing microbial fouling and inhibiting pathogenesis. This broad spectrum of biological activities, including antifeedant, antibiofilm, and antimicrobial effects, underscores their importance in enhancing the survival and competitiveness of the producing organisms within their ecosystems. ctdbase.org

Putative Ecological Functions in Axinella carteri

Ugibohlin is a new dibromo-seco-isophakellin that was isolated from the marine sponge Axinella carteri. researchgate.netnih.gov The isolation of this compound from A. carteri places it within a genus known to produce a variety of secondary metabolites with biological activities. While specific ecological studies directly investigating the function of this compound in A. carteri are limited in the provided information, its classification as a bromopyrrole alkaloid allows for inferences regarding its potential ecological role based on the known functions of related compounds found in sponges.

Comparative Chemoecological Context with Related Marine Metabolites (e.g., Oroidin as a Feeding Deterrent)

This compound exists within a broader chemoecological context of marine natural products, particularly in comparison to other bromopyrrole alkaloids like oroidin. Oroidin is a well-studied bromopyrrole alkaloid and is considered a key biogenetic precursor to many other pyrrole-imidazole alkaloids. ctdbase.org Both this compound and Oroidin are dibrominated compounds containing a pyrrole (B145914) moiety, a common feature of this alkaloid class. This compound is described as a dibromo-seco-isophakellin, indicating a structural relationship to isophakellin (B1165987) and potentially a derivation from a common precursor or pathway involving compounds like oroidin or dibromophakellin. researchgate.netnih.gov

Oroidin has been explicitly identified as a chemical defense against fish predators and has also been shown to influence bacterioplankton communities and inhibit pathogenesis. Its effectiveness as a feeding deterrent has been demonstrated in ecological assays. While direct comparative studies on the ecological activity of this compound versus Oroidin are not detailed in the provided information, their structural similarities and shared origin from marine sponges known for chemical defense suggest that this compound may possess similar ecological functions, including feeding deterrence. The presence of multiple bromopyrrole alkaloids, often with overlapping or synergistic activities, is a common strategy in marine sponges to provide robust defense against a variety of ecological pressures. Therefore, this compound likely contributes to the defensive capabilities of Axinella carteri in a manner comparable to the established roles of related metabolites like oroidin in other sponge species.

Advanced Research Directions and Future Perspectives in Ugibohlin Chemistry

Unresolved Questions in Biosynthetic Pathway Delineation

The precise biosynthetic pathway leading to Ugibohlin in marine sponges remains an area with unresolved questions. While this compound is structurally related to dibromoisophakellin (B34506), being described as a seco-derivative, the enzymatic transformations and intermediates involved in this conversion in vivo are not fully elucidated. cenmed.comguidechem.comnih.gov Pyrrole-imidazole alkaloids are generally understood to originate from primary metabolites such as the amino acids ornithine, proline, and histidine, with oroidin (B1234803) considered a key biogenetic precursor to more complex structures within this class. nih.govresearchgate.netnih.gov However, the specific steps and enzymes responsible for the formation of the this compound skeleton from these precursors or from intermediates like oroidin and dibromoisophakellin require further detailed investigation. The observation that N-methylthis compound can form from N-methyldibromoisophakellin under acidic conditions in the laboratory also raises questions about whether this compound itself might, in some instances, be an artifact of the isolation process rather than a true natural product, adding another layer of complexity to understanding its in vivo genesis. nih.gov Delineating the enzymatic machinery and genetic basis for this compound biosynthesis would provide valuable insights into the metabolic capabilities of the producing organisms and potentially enable biocatalytic approaches for its production or the synthesis of analogs.

Development of Novel and Efficient Synthetic Methodologies

The total synthesis of this compound has been achieved, notably by the Lindel group in 2009, through the ring opening of dibromoisophakellin under acidic conditions. nih.govnih.govctdbase.org However, the complexity of the this compound structure, particularly its strained hexacyclic skeleton, poses significant challenges for synthetic chemists. nih.gov Developing more efficient and versatile synthetic methodologies is a key area for future research. Challenges include achieving regioselective bromination on the pyrrole (B145914) ring and effectively introducing the guanidyl moiety at the correct position of the central pyridone ring. ctdbase.org The tricyclic core structure, common to this compound, isophakellin (B1165987), and styloguanidine, has been a focus of synthetic efforts, with methods like the intramolecular Vilsmeier-Haack reaction explored for its construction. guidechem.commdpi.com Despite these advances, the total synthesis of related compounds, such as the recently discovered debromougibohlins, has yet to be reported. ctdbase.org The pursuit of novel synthetic routes is crucial for providing access to this compound and its analogs in sufficient quantities for further study, including detailed investigations into its reactivity and potential applications.

Exploration of Structure-Reactivity Relationships

Understanding the relationship between the chemical structure of this compound and its reactivity is fundamental for predicting its behavior in various chemical environments and for designing structural modifications. This compound is known to be a seco-derivative of dibromoisophakellin, and its formation via the ring-opening of dibromoisophakellin under acidic conditions represents a key known reactivity. cenmed.comguidechem.comnih.govnih.govnih.gov However, detailed, systematic studies specifically exploring how variations in the this compound structure influence its other chemical transformations appear limited in the currently available literature. Future research could focus on systematically modifying different parts of the this compound molecule, such as the bromination pattern on the pyrrole ring, the unsaturation in the seco portion, or the guanidine (B92328) moiety, and investigating the impact of these changes on its reactivity towards various reagents and conditions. Such studies would provide a deeper understanding of the intrinsic chemical properties of the this compound scaffold and guide the rational design of derivatives with tailored reactivity profiles.

Integration with Computational Chemistry for Predictive Studies

The application of computational chemistry techniques holds significant potential for advancing the understanding of this compound's properties and reactivity. While general computational approaches are utilized in natural product research, including quantum chemical methods, specific detailed predictive studies focused solely on this compound are not extensively reported in the provided information. nih.govbpums.ac.irnih.govnih.gov Future research could leverage computational methods such as Density Functional Theory (DFT) to calculate electronic structure, reaction pathways, and spectroscopic properties of this compound and its intermediates. Molecular dynamics simulations could provide insights into its conformational flexibility and interactions with solvents or potential binding partners (though discussion of biological interactions is outside the scope here). Quantitative Structure-Activity Relationship (QSAR) methodologies, widely used in chemistry to correlate structural features with properties idrblab.netnih.govwikipedia.org, could be applied to a series of this compound analogs (once synthesized) to build predictive models for reactivity or other relevant chemical characteristics. Integrating computational studies with experimental work can accelerate the discovery and characterization of novel this compound derivatives and provide a deeper theoretical understanding of its chemical behavior.

常见问题

Q. What strategies mitigate bias in this compound’s clinical trial meta-analyses?

- Methodological Answer : Adopt PRISMA guidelines for systematic reviews, including risk-of-bias assessment tools (e.g., Cochrane ROB 2.0). Perform sensitivity analyses to exclude low-quality studies and adjust for publication bias via Egger’s regression .

Methodological Best Practices

- Data Reproducibility : Share raw datasets in FAIR-aligned repositories (e.g., Zenodo, Figshare) with detailed metadata (e.g., instrument calibration logs) .

- Ethical Compliance : For human cell line studies, obtain IRB approval and document informed consent protocols per Declaration of Helsinki .

- Conflict Resolution : Establish predefined criteria for data exclusion/weighting in collaborative studies to minimize interpretative disagreements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。